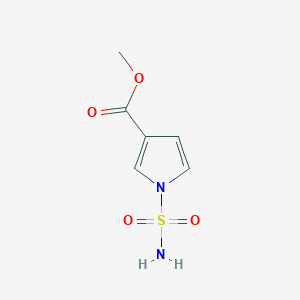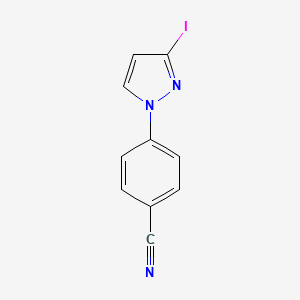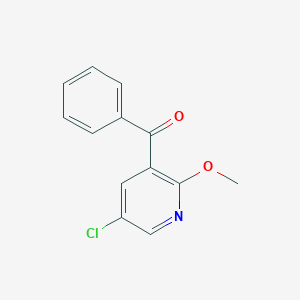
4-Iodo-5,6-dihydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound with the molecular formula C5H5IO2 It is a derivative of 5,6-dihydro-2H-pyran-2-one, where an iodine atom is substituted at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5,6-dihydro-2H-pyran-2-one can be achieved through several methods:
Intramolecular Cyclization: This method involves the cyclization of suitable precursors under specific conditions to form the desired heterocyclic structure.
Dicobaltoctacarbonyl-Mediated Cycloaddition: This method uses dicobaltoctacarbonyl complex to ensure intramolecular carbonylation of cis-epoxyalkynes, generating γ-lactonyl allenes which transform into 5,6-dihydro-2H-pyran-2-ones upon heating.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Grignard Reagents: Used in enantioselective conjugate addition reactions catalyzed by chiral phosphine-copper iodide.
Catalysts: Various catalysts, such as Grubbs II catalyst, are used in ring-closing metathesis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, enantioselective conjugate addition can yield chiral products with high enantiomeric purity .
Wissenschaftliche Forschungsanwendungen
4-Iodo-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles.
Biology and Medicine:
Industry: May be used in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Iodo-5,6-dihydro-2H-pyran-2-one involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use, such as in chemical reactions or biological systems. For example, in enantioselective conjugate addition reactions, the compound acts as a substrate that undergoes transformation in the presence of a catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: The parent compound without the iodine substitution.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: A hydroxyl-substituted derivative.
6-Pentyl-5,6-dihydro-2H-pyran-2-one: A pentyl-substituted derivative.
Eigenschaften
CAS-Nummer |
214914-71-3 |
|---|---|
Molekularformel |
C5H5IO2 |
Molekulargewicht |
224.00 g/mol |
IUPAC-Name |
4-iodo-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C5H5IO2/c6-4-1-2-8-5(7)3-4/h3H,1-2H2 |
InChI-Schlüssel |
QESSFOMTDPJVDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)


![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)

![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)
